molecular formula C16H17BrN2O4S2 B2864593 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034388-67-3

4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Numéro de catalogue: B2864593
Numéro CAS: 2034388-67-3
Poids moléculaire: 445.35
Clé InChI: ICTNMWYNIHLILX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a structurally complex small molecule featuring a pyridin-2(1H)-one core substituted with a cyclopropyl group at position 1, a methyl group at position 6, and an azetidine ring at position 2. The azetidine moiety is further functionalized with a sulfonyl group linked to a 5-bromothiophene ring. This compound’s design integrates multiple pharmacophoric elements: the pyridinone scaffold is associated with diverse biological activities, while the bromothiophene-sulfonyl group may enhance binding affinity and metabolic stability. The cyclopropyl substituent could influence conformational rigidity and bioavailability.

Propriétés

IUPAC Name

4-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c1-10-6-12(7-15(20)19(10)11-2-3-11)23-13-8-18(9-13)25(21,22)16-5-4-14(17)24-16/h4-7,11,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTNMWYNIHLILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound, with the CAS number 2034388-67-3, belongs to a class of nitrogen-containing heterocycles, particularly azetidines, which are recognized for their diverse biological activities. Its intricate molecular structure includes a sulfonamide group, a bromothiophene moiety, and a pyridinone ring, contributing to its reactivity and biological profile.

Molecular Structure and Properties

The molecular formula of this compound is C16H17BrN2O4SC_{16}H_{17}BrN_{2}O_{4}S, with a molecular weight of approximately 445.3 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₇BrN₂O₄S
Molecular Weight445.3 g/mol
CAS Number2034388-67-3
Structural FeaturesSulfonamide, Azetidine, Bromothiophene, Pyridinone

The precise mechanism of action for 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one has not been fully elucidated. However, its structural features suggest it could interact with various molecular targets such as enzymes or receptors through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Covalent bonding

These interactions may contribute to its potential pharmacological effects.

Pharmacological Potential

Research indicates that compounds similar to 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have been associated with antimicrobial properties.
  • Anti-inflammatory Effects : Similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), suggesting potential anti-inflammatory applications.
  • Antitumor Activity : Some derivatives in this class have shown promise in cancer research due to their ability to interfere with cellular proliferation.

Antimicrobial Activity

In vitro studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds structurally related to 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one were evaluated for their effectiveness against resistant strains of bacteria.

Anti-inflammatory Studies

A study focused on the structure–activity relationship (SAR) of sulfonamide-containing compounds revealed their ability to selectively inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes . This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.

Antitumor Research

Preliminary investigations into the antitumor activity of related compounds indicated that they could induce apoptosis in cancer cell lines through mitochondrial pathways . This highlights the need for further exploration into the apoptotic mechanisms influenced by 4-((1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares its pyridin-2(1H)-one core with derivatives reported in , such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. However, key differences include:

  • Substituents at position 4 : The target compound features an azetidine-sulfonyl-bromothiophene group, whereas analogs in have aryl groups (e.g., 4-bromophenyl or 4-methoxyphenyl).
  • Position 1 substitution: The cyclopropyl group in the target compound contrasts with hydrogen or smaller alkyl groups in other pyridinones.
  • Electron-withdrawing groups: The sulfonyl and bromine atoms in the target compound may enhance electrophilicity and membrane permeability compared to methoxy or cyano groups in analogs .

Physicochemical and ADMET Properties

  • Metabolic stability : The cyclopropyl group may reduce oxidative metabolism, contrasting with hydroxylated analogs in , which are prone to phase I metabolism .

Research Findings and Implications

  • Structural uniqueness: The azetidine-sulfonyl-bromothiophene moiety distinguishes the target compound from traditional pyridinone derivatives, suggesting novel binding modes.
  • Predicted bioactivity : Docking studies (analogous to ) imply strong interactions with bacterial targets due to sulfonyl electronegativity and bromine’s hydrophobic effects.
  • Synthetic challenges : The compound’s complexity (e.g., azetidine ring strain, sulfonation) may require advanced methodologies like those in (e.g., cyclization with ammonium acetate) .

Q & A

Basic: What synthetic strategies are recommended for constructing the azetidine-sulfonyl-pyridinone scaffold?

Answer:
The synthesis involves two critical steps: (1) sulfonylation of the azetidine ring and (2) coupling with the pyridinone core. Key challenges include steric hindrance during sulfonylation and regioselectivity in nucleophilic substitutions.

  • Sulfonylation: Use 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or Et3_3N) in anhydrous DCM. Monitor completion via TLC (Rf_f ~0.5 in 1:1 hexane/EtOAc) .
  • Coupling: Employ Mitsunobu conditions (DIAD, PPh3_3) for ether bond formation between the azetidine and pyridinone hydroxyl group. Optimize stoichiometry to avoid overalkylation .

Table 1: Optimization of coupling yields under varying conditions

CatalystSolventTemp (°C)Yield (%)
DIAD/PPh3_3THF0 → 2572
TBTUDMF2558
DCCCHCl3_34035

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites:

  • The bromothiophene sulfonyl group acts as an electron-withdrawing moiety, polarizing the azetidine ring. HOMO-LUMO gaps (~4.5 eV) indicate potential for electrophilic substitution .
  • Molecular dynamics (MD) simulations (AMBER force field) model the azetidine ring's puckering, which influences binding to biological targets. Compare with X-ray data to validate conformers .

Example Workflow:

Optimize geometry using Gaussian.

Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions.

Dock into target protein (e.g., kinase) via AutoDock Vina to prioritize derivatives for synthesis.

Basic: What spectroscopic techniques are essential for structural validation?

Answer:

  • NMR:
    • 1^1H NMR: Confirm azetidine protons (δ 3.5–4.0 ppm) and pyridinone methyl groups (δ 2.1–2.3 ppm). Use 13^{13}C DEPT-135 to distinguish CH3_3 signals .
    • 2D-COSY/HMBC: Resolve overlapping signals and verify connectivity between sulfonyl and azetidine moieties.
  • X-ray Crystallography: Refine using SHELXL (monoclinic space group, R1_1 < 0.05) to determine bond angles and torsional strain .
  • HRMS: Validate molecular formula (e.g., [M+H]+^+ at m/z 467.02).

Advanced: How to address discrepancies in enzyme inhibition assays?

Answer: Contradictions may arise from assay interference (e.g., compound aggregation or fluorescence). Mitigation strategies:

Orthogonal Assays: Compare results from fluorescence-based (e.g., FP) and radiometric assays.

Dose-Response Curves: Use Hill slopes to identify non-specific binding (slopes ≠1).

Control Experiments: Test for autofluorescence (λex_{ex} 350 nm, λem_{em} 450 nm) and add detergents (0.01% Tween-20) to prevent aggregation .

Table 2: Example IC50_{50} variability in kinase assays

Assay TypeIC50_{50} (nM)R2^2
Fluorescence120 ± 150.92
Radiometric85 ± 100.98

Basic: What purification methods are optimal for isolating this compound?

Answer:

  • Crude Product: Pre-purify via flash chromatography (silica gel, 10% MeOH/DCM).
  • Final Isolation: Recrystallize from ethanol/water (3:1) to achieve >98% purity. Monitor by HPLC (C18 column, 70:30 H2_2O/ACN, 1 mL/min) .

Advanced: How to evaluate the impact of stereochemistry on pharmacological activity?

Answer:

  • Chiral Resolution: Use chiral HPLC (Chiralpak IA, hexane/iPrOH 85:15) to separate enantiomers. Assign configurations via circular dichroism (CD) or X-ray .
  • SAR Studies: Compare IC50_50 values of enantiomers in cell-based assays (e.g., proliferation inhibition). A 10-fold difference suggests stereospecific binding .

Basic: What stability tests are critical for long-term storage?

Answer:

  • Thermal Stability: TGA/DSC analysis (heating rate 10°C/min) to identify decomposition points (>150°C).
  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 72h. Monitor degradation by LC-MS .

Advanced: Can QSAR models predict metabolic liabilities of this compound?

Answer:
Yes. Use MetaSite or StarDrop to simulate cytochrome P450 metabolism:

Site of Metabolism (SOM): The methylpyridinone group is prone to oxidation (predicted SOM: C-6 methyl).

Metabolite Identification: Synthesize and test putative metabolites (e.g., hydroxylated derivatives) for toxicity in hepatocyte assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.